N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the dimethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Nitro or halogen-substituted derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with anti-inflammatory properties.
4-Nitrophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.
N-Phenylpyrazole: Known for its insecticidal activity
Uniqueness
N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N,1-dimethyl-4-nitro-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-14-8-10(16(18)19)11(13-14)12(17)15(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
BJNGOXOGKSSGKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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